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Anacardic acid triene

Cat. No.: B3026252
CAS No.: 103904-73-0
M. Wt: 342.5 g/mol
InChI Key: QUVGEKPNSCFQIR-UTOQUPLUSA-N
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Description

Overview of Natural Phenolic Lipids and their Biological Context

Natural phenolic lipids are a class of compounds characterized by a phenolic ring and a long lipid chain. wikipedia.org Anacardic acids are a prime example, found abundantly in the shell of the cashew nut (Anacardium occidentale). wikipedia.orglipidox.se These compounds are also present in other plants like mangoes and Pelargonium geraniums. wikipedia.org In their natural context, anacardic acids are believed to play a role in protecting the plant against pests and pathogens. lipidox.se For instance, they provide resistance to small pest insects like aphids and spider mites. wikipedia.org Due to their chemical structure, anacardic acids are yellow liquids that are partially miscible with ethanol (B145695) and ether but nearly immiscible with water. wikipedia.org Their combination of a phenolic ring, a carboxylic acid group, and a long hydrophobic side chain makes them attractive for various biological applications and as starting materials for synthesizing other bioactive compounds. nih.gov

Specificity and Research Focus on Anacardic Acid C15:3 within the Anacardic Acid Family

The anacardic acid family found in CNSL is primarily composed of saturated (C15:0), monoene (C15:1), diene (C15:2), and triene (C15:3) variants. nih.govresearchgate.net The research focus on Anacardic acid C15:3 stems from the observation that the degree of unsaturation in the side chain directly influences its biological efficacy. nih.govresearchgate.net

Studies have demonstrated that Anacardic acid C15:3, the triene component, exhibits superior biological activity in several areas compared to its more saturated counterparts. nih.govresearchgate.net For example, it displays greater antioxidant and enzyme inhibition capacity. nih.gov Research has shown that the triene anacardic acid has a stronger effect against free radicals and is a more potent inhibitor of the enzyme acetylcholinesterase (AChE). researchgate.net This heightened activity is attributed to the presence of three double bonds in its alkyl side chain. nih.gov The antioxidant capacity of the triene variant is specifically linked to the suppression of superoxide (B77818) generation and the inhibition of xanthine (B1682287) oxidase. nih.gov This specificity makes Anacardic acid C15:3 a compound of high interest for investigating potential therapeutic applications.

Below is an interactive table detailing the common anacardic acids found in cashew nut shell liquid.

Compound NameSide Chain
Anacardic acid C15:0C15H31
Anacardic acid C15:1C15H29
Anacardic acid C15:2C15H27
Anacardic acid C15:3C15H25

Historical Perspective of Anacardic Acid Research Methodologies

The study of anacardic acids has evolved with advancements in analytical and separation techniques. Initially, research focused on the extraction of the mixture of anacardic acids from natural sources like CNSL. nih.gov Solvent extraction, particularly with hexane (B92381) at room temperature, is a common method to obtain this raw material. nih.govresearchgate.net

A significant methodological challenge has been the separation of the individual anacardic acid components from the complex mixture. nih.gov High-performance liquid chromatography (HPLC) has been a crucial tool for both analyzing the composition of CNSL and isolating its constituents. nih.govlipidox.se A key development in the isolation of unsaturated anacardic acids like C15:3 was the use of column chromatography with silica (B1680970) gel impregnated with silver nitrate. nih.govresearchgate.net This technique allows for the separation of compounds based on the degree of unsaturation in their side chains. nih.gov Following isolation, the structural characterization of each component, including the complete proton and carbon assignments for the three unsaturated variants, has been achieved through nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Current Gaps and Future Trajectories in Anacardic Acid C15:3 Mechanistic Studies

Current research has established that anacardic acids, and particularly C15:3, possess a wide range of biological activities, including antibacterial, antioxidant, anti-inflammatory, and antitumor properties. nih.govtaylorandfrancis.comnih.gov Mechanistic studies have revealed that anacardic acids can inhibit several clinically relevant enzymes, such as histone acetyltransferases (HATs), lipoxygenase, and xanthine oxidase. lipidox.setaylorandfrancis.com The inhibition of HATs, for example, has been linked to the anticancer effects of anacardic acid. lipidox.senih.gov Furthermore, anacardic acid has been shown to suppress the expression of gene products regulated by nuclear factor-κB (NF-κB), a key player in cancer progression and inflammation, leading to the potentiation of apoptosis. lipidox.setaylorandfrancis.comwilliamscancerinstitute.com

Despite these findings, there are still gaps in the understanding of the precise molecular mechanisms of Anacardic acid C15:3. A significant portion of the research has been conducted on the mixture of anacardic acids or on the saturated C15:0 variant. nih.govresearchgate.net While it is known that the triene variant is often more potent, more studies are needed to elucidate the specific pathways and molecular targets that are differentially affected by C15:3 compared to the other anacardic acids.

Future research trajectories will likely focus on:

Detailed Mechanistic Studies: Investigating the specific interactions of Anacardic acid C15:3 with cellular targets to understand the basis for its enhanced bioactivity.

Synergistic Effects: Exploring the potential of Anacardic acid C15:3 to enhance the efficacy of existing chemotherapeutic agents, as some studies have already suggested. williamscancerinstitute.comsemanticscholar.org For instance, anacardic acid has been shown to increase the cytotoxicity of drugs like mitoxantrone, 5-Fluorouracil, and Gemcitabine in cancer cell lines. researchgate.netsemanticscholar.org

Structure-Activity Relationship: Synthesizing derivatives of Anacardic acid C15:3 to further probe the importance of the triene side chain and potentially develop more potent and selective therapeutic agents. nih.govtaylorandfrancis.com

The following table presents a summary of research findings on the biological activities of anacardic acids, with a focus on the effects of unsaturation.

Biological ActivityObservationReference(s)
Antioxidant Activity Anacardic acid C15:3 (triene) shows higher antioxidant activity compared to the monoene and diene forms. nih.gov
Anticholinesterase Activity The triene anacardic acid demonstrates better inhibition of acetylcholinesterase (AChE). researchgate.net
Cytotoxicity Anacardic acid C15:3 exhibits higher cytotoxicity against Artemia salina. researchgate.net
Antifungal Activity The monoene form is more active against Trychophyton rubrum, suggesting linearity of the molecule is important for this specific activity. researchgate.net
Antibacterial Activity The triene variant (1d) is significantly more effective against S. mutans and S. aureus than salicylic (B10762653) acid, while the saturated form (1a) shows no activity against S. mutans. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O3 B3026252 Anacardic acid triene CAS No. 103904-73-0

Properties

IUPAC Name

2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h2,4-5,7-8,15,17-18,23H,1,3,6,9-14,16H2,(H,24,25)/b5-4-,8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVGEKPNSCFQIR-UTOQUPLUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC/C=C\C/C=C\CCCCCCCC1=C(C(=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70872877
Record name 2-Hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trien-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70872877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103904-73-0
Record name 2-Hydroxy-6-(8Z,11Z)-8,11,14-pentadecatrien-1-ylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103904-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trien-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70872877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of Anacardic Acid C15:3

Enzymatic Pathways and Precursors in Anacardic Acid Biosynthesis

The biosynthesis of anacardic acids, including C15:3, is understood to originate from fatty acids through a pathway that heavily involves polyketide synthesis researchgate.netnih.govfrontiersin.orgsci-hub.se. This process begins with fundamental metabolic building blocks. Key precursors identified in various studies include:

Fatty Acid CoA Esters : These serve as the foundational carbon chains, with specific unsaturated fatty acids being critical for producing unsaturated anacardic acids like C15:3 researchgate.netfrontiersin.orgsci-hub.selouisville.edu. For instance, in Pelargonium, unusual monoenoic fatty acids (UMFAs) such as 16:1Δ11 and 18:1Δ13 are precursors for unsaturated anacardic acids louisville.edu. Palmitoleoyl-CoA (C16) has been identified as a starter substrate that, when extended, leads to alkyl polyphenols such as anacardic acids frontiersin.orgsci-hub.se.

Malonyl-CoA : This molecule acts as the primary extender unit in the polyketide synthesis pathway, providing two-carbon units to elongate the fatty acid chain researchgate.netnih.govfrontiersin.org.

Acetate : Acetate units, often derived from malonyl-CoA, are incorporated by polyketide synthases to build the carbon backbone of the anacardic acid molecule researchgate.netnih.gov.

Role of Polyketide Synthases in Anacardic Acid C15:3 Production

Polyketide synthases (PKSs) are the enzymatic machinery responsible for the assembly of the carbon backbone of anacardic acids researchgate.netfrontiersin.orgsci-hub.sewikipedia.org. Specifically, Type III PKSs are implicated in this process. These enzymes are characterized as relatively simple homodimeric proteins that possess the capacity to synthesize a diverse range of secondary metabolites by combining various starter and extender units frontiersin.org.

The mechanism involves the iterative condensation of fatty acyl-CoA esters (acting as starter substrates) with malonyl-CoA (as extender substrates) researchgate.netfrontiersin.org. This enzymatic process elongates the carbon chain, which is subsequently modified and attached to the phenolic ring structure, ultimately forming the anacardic acid molecule. The specific PKS enzymes and their substrate specificities dictate the final length and saturation pattern of the alkyl chain, thereby influencing the production of specific anacardic acid congeners like C15:3.

Genetic and Environmental Factors Influencing Anacardic Acid C15:3 Accumulation in Natural Sources

The accumulation and specific composition of anacardic acids, including the C15:3 variant, are influenced by both the genetic makeup of the plant and external environmental conditions.

Genetic Factors :

The expression of genes encoding enzymes involved in fatty acid biosynthesis plays a crucial role. Enzymes such as acyl carrier proteins (ACPs), β-ketoacyl-ACP synthases (KASs), and thioesterases (TEs) are essential for both common fatty acid and unusual fatty acid synthesis, which in turn serve as precursors for anacardic acids louisville.edu.

Specific genes, including ACP 1, ACP 2, KAS I-c, and KAS I-a/b, have been correlated with changes in the production of unusual monoenoic fatty acids (UMFAs) and anacardic acids in Pelargonium, highlighting their involvement in the metabolic pathway louisville.edu.

A Δ9 myristoyl-ACP desaturase (MAD) is hypothesized to be a key enzyme directing acyl-ACPs into UMFA biosynthesis, with its expression being specific to plant trichomes louisville.edu.

Genetic variations can also determine the saturation level of the alkyl chains in anacardic acids. For example, different genotypes in Pelargonium exhibit a predominance of either unsaturated (e.g., 22:1ω5, 24:1ω5) or saturated (e.g., 22:0, 24:0) anacardic acids, indicating genetic control over the final product profile researchgate.net.

Environmental Factors :

Temperature is one environmental factor that can significantly impact anacardic acid production. In studies with Pelargonium, the optimal temperature for the production of UMFAs and anacardic acids was found to be 23°C, with lower production observed at 18°C and 28°C louisville.edu. This suggests that temperature-mediated regulation of gene expression in fatty acid and polyketide synthesis pathways influences anacardic acid accumulation.

Isotopic Labeling Studies for Elucidating Anacardic Acid C15:3 Biosynthetic Routes

Isotopic labeling studies have been instrumental in confirming the proposed biosynthetic pathways of anacardic acids and identifying their precursors researchgate.netnih.govnih.govnumberanalytics.comdoi.org. By feeding plants or plant tissues with isotopically labeled compounds (e.g., ¹⁴C, ¹³C), researchers can trace the metabolic flow and determine which molecules are incorporated into the final anacardic acid structure.

Confirmation of Polyketide Pathway : Studies involving Ginkgo biloba incubated with ¹⁴C-labeled acetic acid, malonic acid, and palmitoleic acid, along with glucose, provided evidence supporting the polyketide synthesis pathway for anacardic acids nih.gov. These experiments demonstrated that the salicylic (B10762653) moiety is indeed synthesized via a polyketide route involving malonic acid nih.gov.

Precursor Identification : These labeling experiments also revealed insights into the origin of the alkyl chain. The results suggested that the chain moiety for anacardic acid synthesis might be activated or located differently compared to the pathways involved in synthesizing common lipids nih.gov.

Methodological Advancements : Stable isotope labeling (SIL) is a powerful technique in modern metabolomics, enabling the tracing of metabolic fluxes, confirmation of biosynthetic origins, and identification of novel metabolites nih.govnumberanalytics.comdoi.org. By using stable isotopes like ¹³C or ²H, researchers can track the incorporation of these labels into specific molecules, thereby mapping out complex metabolic routes and confirming the roles of various precursors and enzymes in the biosynthesis of compounds like anacardic acid C15:3.

Molecular Mechanisms of Anacardic Acid C15:3 Action at the Cellular Level

Modulation of Epigenetic Machinery by Anacardic Acid C15:3

Anacardic acid C15:3 exerts a profound influence on the epigenetic regulation of gene expression, primarily through its interaction with enzymes that modify chromatin structure.

Inhibition of Histone Acetyltransferases (HATs) by Anacardic Acid C15:3

Anacardic acid is well-documented as an inhibitor of histone acetyltransferases (HATs), a class of enzymes crucial for adding acetyl groups to histone proteins, thereby regulating gene transcription. researchgate.net This inhibition is a key aspect of its biological activity. nih.govdntb.gov.ua By targeting HATs, anacardic acid can suppress the expression of gene products involved in critical cellular pathways, including cell survival, proliferation, and inflammation. nih.gov

Anacardic acid demonstrates a degree of specificity in its inhibition of HAT isoforms. It is a known inhibitor of the p300/CBP and p300-associated factor (PCAF) HATs. researchgate.netmedchemexpress.commdpi.com Additionally, research has shown its inhibitory activity against Tip60, another HAT isoform. nih.govdntb.gov.ua This targeted inhibition of specific HATs underscores the nuanced role of anacardic acid in cellular regulation. One study indicated that while anacardic acid increased the binding of P300, CBP, and PCAF to the Gata4 promoter, it did not affect GCN5 binding.

Table 1: Inhibitory Concentration (IC50) of Anacardic Acid on Specific HAT Isoforms

HAT IsoformIC50 Value (µM)
p300~8.5
PCAF~5.0

This table summarizes the half-maximal inhibitory concentration (IC50) values of anacardic acid for the p300 and PCAF histone acetyltransferase isoforms. medchemexpress.com

Studies have characterized anacardic acid as a noncompetitive inhibitor of both p300 and PCAF. mdpi.com This noncompetitive mechanism suggests that anacardic acid does not bind to the active site of the enzyme where the substrate (acetyl-CoA) would normally bind. Instead, it likely binds to an allosteric site, a distinct region on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency.

Effects on Histone Deacetylases (HDACs) and DNA Methyltransferases (DNMTs)

In contrast to its well-defined role as a HAT inhibitor, research indicates that anacardic acid does not significantly affect the activity of histone deacetylases (HDACs). psu.edu Studies have shown that even at concentrations where HAT activity is substantially reduced, HDAC activity remains unchanged. There is currently a lack of scientific literature detailing the direct effects of anacardic acid C15:3 on the activity of DNA methyltransferases (DNMTs).

Consequence of Anacardic Acid C15:3-Mediated Epigenetic Modification on Gene Expression Profiles

The inhibition of HAT activity by anacardic acid leads to a state of histone hypoacetylation, which has significant consequences for global gene expression. mdpi.com Research in Plasmodium falciparum demonstrated that treatment with anacardic acid induced hypoacetylation of histone H3 at specific lysine residues (K9 and K14). psu.edu This epigenetic alteration resulted in changes in the expression of approximately 5% of the parasite's genes, with the majority of these being downregulated. psu.edunih.gov

Specifically, anacardic acid has been shown to:

Suppress the expression of genes regulated by the transcription factor NF-κB, which are involved in inflammation, cell survival, and proliferation. nih.gov

Reduce histone acetylation at the promoter of the interleukin-2 (IL-2) gene. researchgate.net

Decrease the expression of inflammatory genes, such as IL-8, in response to stimuli like lipopolysaccharides (LPS). nih.gov

This modulation of gene expression through epigenetic mechanisms is a cornerstone of the cellular effects of anacardic acid C15:3.

Anacardic Acid C15:3 Interactions with Protein Kinase Pathways

Beyond its epigenetic effects, anacardic acid C15:3 also interacts with and modulates various protein kinase signaling pathways, which are critical for a multitude of cellular functions.

Anacardic acid has been found to inhibit the Tip60-dependent activation of the protein kinases ATM and DNA-PKcs, which are key players in the DNA damage response. nih.govdntb.gov.ua Furthermore, it has been shown to suppress the phosphorylation of Akt and mTOR, two central kinases in a pathway that regulates cell growth and proliferation. This suppression is part of a larger mechanism involving endoplasmic reticulum (ER) stress and Death-Associated Protein Kinase 3 (DAPK3).

Conversely, anacardic acid can also lead to the activation of other kinase pathways. It has been observed to stimulate the phosphorylation of p38 and JNK, which are members of the mitogen-activated protein kinase (MAPK) family often involved in cellular responses to stress.

Regulation of NF-κB Signaling Cascades

Anacardic acid has been shown to be a potent inhibitor of Nuclear Factor-kappa B (NF-κB) activation, a critical regulator of genes involved in inflammation, cell survival, proliferation, and invasion. nih.govresearchgate.net Research indicates that anacardic acid can suppress both inducible and constitutive NF-κB activation across various tumor cell lines. nih.gov

The mechanism of inhibition involves multiple steps in the NF-κB pathway. Anacardic acid suppresses the activation of IκBα kinase (IKK), which is responsible for phosphorylating the inhibitory subunit IκBα. nih.gov This inhibition prevents the subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm. nih.gov Furthermore, anacardic acid has been observed to inhibit the acetylation and nuclear translocation of the p65 subunit of NF-κB, further preventing its DNA binding and transcriptional activity. nih.gov The suppression of NF-κB activation by anacardic acid has been linked to the downregulation of p300 histone acetyltransferase (HAT) activity. nih.gov This comprehensive inhibition of the NF-κB pathway contributes to the potentiation of apoptosis induced by other agents like tumor necrosis factor (TNF). nih.gov

Target Protein/ProcessEffect of Anacardic AcidConsequenceReference
NF-κB Activation (inducible & constitutive)InhibitionSuppression of genes for survival, proliferation, invasion, inflammation nih.gov
IκBα Kinase (IKK) ActivationSuppressionAbrogation of IκBα phosphorylation and degradation nih.gov
p65 Acetylation & Nuclear TranslocationInhibitionPrevention of NF-κB binding to DNA nih.gov
NF-κB-dependent Reporter Gene ExpressionSuppressionReduced transcription of target genes nih.gov

Modulation of MAPK and PI3K/Akt Pathways

Anacardic acid also exerts significant influence over the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, which are central to cell proliferation, differentiation, and survival.

Studies have demonstrated that anacardic acid can induce the phosphorylation of MAPK family members, including ERK1/2, JNK, and p38, particularly in immune cells like macrophages. nih.gov This activation can lead to the classical activation of macrophages, enhancing their immune function. nih.gov Conversely, in certain cancer cells, anacardic acid has been shown to inactivate ERK signaling cascades, which can contribute to its anti-cancer effects. nih.gov

The PI3K/Akt pathway, a crucial regulator of cell survival and metabolism, is a key target of anacardic acid. nih.govresearchgate.net In various cancer cell models, anacardic acid has been shown to suppress the phosphorylation of Akt and its downstream effector, mTOR. nih.govnih.govresearchgate.net This inhibition of the Akt/mTOR signaling axis is a critical mechanism underlying its ability to induce apoptosis and autophagy in cancer cells. nih.govnih.gov In the context of adipogenesis, anacardic acid has been found to decrease the levels of heat shock protein 90 (Hsp90), a positive regulator of Akt, leading to Akt degradation and the inhibition of preadipocyte differentiation. nih.gov

PathwayTarget ProteinEffect of Anacardic AcidCellular OutcomeReference
MAPKERK1/2, JNK, p38Phosphorylation (in macrophages)Macrophage activation nih.gov
MAPKERKInactivation (in cancer cells)Contributes to anti-cancer effects nih.gov
PI3K/Aktp-Akt, p-mTORSuppressionInduction of apoptosis and autophagy nih.govnih.govresearchgate.net
PI3K/AktHsp90Decreased expressionAkt degradation, inhibition of adipogenesis nih.gov

Impact on Cellular Homeostasis and Stress Responses

Mechanistic Insights into Oxidative Stress Modulation

Anacardic acid C15:3 exhibits significant antioxidant properties, playing a crucial role in modulating cellular responses to oxidative stress. nih.gov The antioxidant capacity of anacardic acid is attributed, in part, to its ability to suppress the generation of superoxide (B77818) anions and inhibit enzymes like xanthine (B1682287) oxidase. nih.govresearchgate.net

The degree of unsaturation in the alkyl side chain of anacardic acid appears to be a key determinant of its antioxidant activity. nih.gov Specifically, the triene C15:3 variant has been shown to display greater antioxidant and enzyme inhibition capacity compared to its monoene and diene counterparts. nih.gov This suggests that the number of double bonds in the side chain influences its ability to scavenge reactive oxygen species and interact with pro-oxidant enzymes. nih.gov In experimental models, anacardic acids have been shown to prevent rotenone-induced lipoperoxidation, highlighting their potential to protect against oxidative damage. researchgate.net

MechanismSpecific ActionKey FindingReference
Superoxide GenerationSuppressionSigmoidal suppression of superoxide anion generation researchgate.net
Enzyme InhibitionInhibition of Xanthine OxidaseHydrophobic binding to the enzyme nih.gov
Structural InfluenceUnsaturation of Alkyl ChainC15:3 (triene) shows greater antioxidant activity nih.gov
Protective EffectPrevention of LipoperoxidationProtects against rotenone-induced oxidative damage researchgate.net

Role in Autophagy Regulation and Apoptotic Induction Pathways

Anacardic acid is a potent inducer of both autophagy and apoptosis, two fundamental cellular processes for eliminating damaged components and unwanted cells.

In several cancer cell lines, anacardic acid has been observed to induce autophagy in a dose-dependent manner. nih.gov This is evidenced by an increase in the formation of autophagic vesicles and the upregulation of key autophagy-related proteins such as LC3, Beclin-1, and Atg7. nih.govresearchgate.net The induction of autophagy by anacardic acid is often linked to its ability to induce endoplasmic reticulum stress and modulate the DAPK3/Akt signaling pathway. nih.govnih.gov

Simultaneously, anacardic acid triggers apoptotic cell death. nih.govnih.gov This is characterized by the activation of executioner caspases, such as caspase-3 and caspase-9, and an increase in the expression of the pro-apoptotic protein Bax. nih.govnih.gov The induction of apoptosis by anacardic acid can be potentiated by its inhibition of the pro-survival NF-κB pathway. nih.gov The dual induction of autophagy and apoptosis underscores the multifaceted approach by which anacardic acid can lead to cancer cell death.

ProcessKey Proteins/EventsEffect of Anacardic AcidReference
AutophagyLC3, Beclin-1, Atg7Upregulation of protein expression nih.govresearchgate.net
AutophagyAutophagic VesiclesIncreased formation nih.gov
ApoptosisCaspase-3, Caspase-9Activation of activities nih.govnih.gov
ApoptosisBaxIncreased protein expression nih.govnih.gov

Influence on Endoplasmic Reticulum Stress Response

Anacardic acid is a potent inducer of endoplasmic reticulum (ER) stress, a condition that arises from the accumulation of unfolded or misfolded proteins in the ER lumen. nih.govresearchgate.net The induction of ER stress is a key mechanism underlying the cytotoxic effects of anacardic acid in cancer cells. nih.gov

Treatment with anacardic acid leads to a dose- and time-dependent increase in the expression of key ER stress markers, including GRP78/BiP, phosphorylated eukaryotic initiation factor 2 alpha (p-eIF2α), Activating Transcription Factor 4 (ATF4), and C/EBP homologous protein (CHOP). nih.govnih.gov The activation of the PERK-eIF2α-ATF4-CHOP arm of the unfolded protein response (UPR) is a central event in anacardic acid-induced ER stress. nih.govresearchgate.net Persistent and unresolved ER stress ultimately triggers downstream signaling pathways that lead to autophagy and apoptosis, contributing to the anti-tumor activity of anacardic acid. nih.govnih.gov

ER Stress MarkerEffect of Anacardic AcidDownstream ConsequenceReference
GRP78/BiPIncreased expressionIndicator of ER stress nih.govnih.gov
p-eIF2αIncreased phosphorylationAttenuation of global protein synthesis nih.govnih.gov
ATF4Increased expressionUpregulation of stress response genes nih.gov
CHOPIncreased expressionPromotion of apoptosis nih.govnih.gov

Interaction with Membrane Receptors and Transporters

The cellular activity of Anacardic Acid C15:3 is intrinsically linked to its ability to interact with and traverse the cell membrane. This section explores the current understanding of its engagement with membrane-bound proteins, including receptors and transporters, which govern its entry into the cell and subsequent biological effects.

Ligand Binding Studies and Receptor Activation/Inhibition by Anacardic Acid C15:3

Direct experimental evidence from ligand binding assays specifically detailing the interaction of Anacardic Acid C15:3 with membrane receptors such as G protein-coupled receptors (GPCRs), ion channels, or receptor tyrosine kinases remains limited in the current scientific literature. However, computational and in-vitro studies on anacardic acids provide some insights into their potential for molecular interactions.

In silico molecular docking simulations have been employed to predict the binding affinity of various anacardic acid congeners, including the triene C15:3 variant (AAn3), with the enzyme α-glucosidase. While not a membrane receptor, this research provides a model for understanding the molecular interactions of Anacardic Acid C15:3. These studies suggest that the polar groups on the aromatic ring are key for enzyme-ligand binding mdpi.com. The predicted binding affinity for the triene anacardic acid (AAn3) was significant, though slightly less than the monoene and diene forms in this particular model mdpi.com.

It is important to note that while direct binding to membrane receptors is not yet established, anacardic acids have been shown to inhibit the catalytic activity of secreted enzymes like matrix metalloproteinase-2 (MMP-2) and MMP-9. Docking studies suggest that the carboxylate group of anacardic acid chelates the catalytic zinc ion in the active site of these enzymes, with the C15 aliphatic chain being accommodated within a large pocket nih.gov. This demonstrates the capacity of the anacardic acid structure to engage in specific molecular interactions with proteins.

Furthermore, research on other cellular receptors has shown that anacardic acid can inhibit the binding of estrogen receptor alpha (ERα) to DNA, an interaction that occurs within the cell nucleus rather than at the cell membrane nih.gov. While this is not a membrane receptor interaction, it underscores the potential of anacardic acid to interfere with receptor-mediated signaling pathways. The inhibitory effect on ERα-DNA binding was found to be more potent than that on ERβ nih.gov.

The table below summarizes the findings from in-silico docking studies of different anacardic acid congeners with α-glucosidase, providing a comparative view of their predicted binding affinities.

Anacardic Acid CongenerPredicted Binding Affinity (kcal/mol) with α-glucosidase
Anacardic Acid C15:0 (AAn0)-8.6
Anacardic Acid C15:1 (AAn1)-8.8
Anacardic Acid C15:2 (AAn2)-8.7
Anacardic Acid C15:3 (AAn3)-8.5

Data sourced from in silico molecular docking simulations mdpi.com.

Cellular Uptake and Efflux Mechanisms of Anacardic Acid C15:3

The entry of Anacardic Acid C15:3 into cells and its potential removal are critical determinants of its intracellular concentration and biological activity. While direct experimental studies exclusively focused on the C15:3 variant are not extensively available, research on anacardic acids as a group, combined with their physicochemical properties, provides a basis for understanding these mechanisms.

Cellular Uptake:

The amphipathic nature of anacardic acids, possessing both a hydrophilic salicylic (B10762653) acid head and a long hydrophobic alkyl chain, suggests that they can be readily incorporated into the lipid bilayer of cell membranes nih.govdovepress.com. This characteristic points towards a passive diffusion mechanism for cellular uptake, where the molecule moves across the membrane down its concentration gradient.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for anacardic acids, including the triene C15:3 variant, support the likelihood of efficient intestinal absorption and high membrane permeability mdpi.com. These computational models predict a high probability of gastrointestinal absorption for anacardic acids nih.govnih.gov.

The table below presents the predicted intestinal absorption and Caco-2 cell permeability for different anacardic acid congeners from in silico studies.

Anacardic Acid CongenerPredicted Intestinal Absorption (%)Predicted Caco-2 Permeability (log Papp)
Anacardic Acid C15:1 (AAn1)94.771.11
Anacardic Acid C15:2 (AAn2)91.861.03
Anacardic Acid C15:3 (AAn3)88.000.98

Data sourced from in silico ADMET predictions. A log Papp value greater than 0.90 is indicative of high permeability mdpi.com.

Efflux Mechanisms:

Efflux pumps, such as P-glycoprotein (P-gp), are transmembrane proteins that actively transport a wide variety of substrates out of cells, thereby reducing intracellular drug concentrations. In silico predictions have been used to assess whether anacardic acids are substrates or inhibitors of P-glycoprotein. The results of these computational studies suggest that anacardic acids, including the C15:3 variant, are neither substrates nor inhibitors of P-gp mdpi.com. This finding implies that the cellular concentration of anacardic acids is unlikely to be significantly affected by P-gp mediated efflux, and they are not expected to cause drug-drug interactions with other P-gp substrates mdpi.com.

Structure Activity Relationship Sar and Structural Determinants of Anacardic Acid C15:3 Bioactivity

Influence of the Alkyl Chain Length on Molecular Interactions

The alkyl chain of anacardic acids, including C15:3, plays a crucial role in mediating molecular interactions with biological targets. The fifteen-carbon length of the C15:3 chain contributes to its lipophilicity, enabling it to interact with hydrophobic pockets within enzymes and cell membranes. Research indicates that the presence of this alkyl chain is essential for certain activities, such as the inhibition of matrix metalloproteinases (MMPs) and angiotensin-converting enzyme (ACE) nih.govtandfonline.com. For instance, anacardic acid's C15 chain is accommodated within the S1′ pocket of MMP-2 and MMP-9, contributing to its inhibitory effect nih.gov. Similarly, the hydrophobic tail of anacardic acids, including the C15 chain, is important for ACE inhibitory activity, with salicylic (B10762653) acid, lacking this chain, showing significantly lower inhibition tandfonline.com.

The degree of unsaturation in the alkyl chain also influences molecular interactions. Anacardic acid C15:3, with its three double bonds, possesses a more flexible and potentially more reactive chain compared to its saturated or mono-unsaturated counterparts. Studies on α-glucosidase inhibition suggest that while the polar groups on the aromatic ring are key for enzyme-ligand binding, the double bonds at C15, as present in C15:3, can enhance inhibitory effects mdpi.comnih.govresearchgate.net. This enhancement may be due to altered electronic properties or specific conformational preferences of the unsaturated chain that favor binding to certain enzyme active sites.

Comparative studies have shown that the length and unsaturation of the alkyl chain are critical determinants of anacardic acid's bioactivity. For example, in antibacterial applications against S. mutans, both the linear alkyl side chain and its degree of unsaturation are required for enhanced activity nih.govresearchgate.net. However, the direct link between the degree of unsaturation and respiratory inhibition activity was noted as not being directly correlated mdpi.com. Furthermore, the polarity of anacardic acids is influenced by both chain length and unsaturation; increasing unsaturation increases polarity, while increasing chain length decreases polarity academicjournals.orgacademicjournals.org. This balance of lipophilicity and polarity, dictated by the C15:3 chain, is fundamental to its ability to cross cell membranes and interact with intracellular targets.

Significance of Structural Determinants for Bioactivity

The structural features of anacardic acid C15:3, namely the C15 alkyl chain and its triene unsaturation, are significant for its diverse bioactivities. The lipophilic nature of the C15 chain facilitates interactions with hydrophobic regions of biomolecules, such as enzyme active sites or cell membranes, which is crucial for activities like MMP and ACE inhibition nih.govtandfonline.com. The presence of the alkyl chain, in contrast to salicylic acid, significantly boosts the potency of anacardic acid in inhibiting certain enzymes nih.gov.

The three double bonds in the C15:3 chain contribute to its electronic properties and conformational flexibility, which can be advantageous for binding to specific targets. For instance, the enhanced inhibitory effects observed for unsaturated anacardic acids against α-glucosidase suggest that these double bonds play a role in optimizing the interaction with the enzyme's active site mdpi.comnih.gov. This is further supported by in silico docking studies that indicate polar groups on the aromatic ring are key for binding, but the double bonds enhance inhibitory effects mdpi.comnih.gov.

Q & A

Q. How does the degree of unsaturation in the alkyl chain (C15:3 vs. C15:1/C15:2) influence antioxidant activity?

  • Methodological Answer : Structure-activity relationships can be assessed using superoxide anion scavenging assays. Anacardic Acid C15:3 exhibits higher scavenging activity compared to C15:0 or C15:1 due to its triene structure, which enhances electron donation capacity. This is validated via the PMS-NADH system, with scavenging rates measured at varying concentrations (e.g., 10–100 μM) .

Q. What extraction protocols optimize Anacardic Acid C15:3 yield from natural sources like cashew nut shells?

  • Methodological Answer : Cold solvent extraction (e.g., methanol or ethanol) preserves thermolabile anacardic acids. Pyrolysis at 500°C converts anacardic acids to cardanols, reducing C15:3 yields; thus, non-thermal methods are preferred. Post-extraction, column chromatography (silica gel) isolates C15:3 with a reported concentration of 153.5 mg/g in unheated cashew nut shell liquid .

Advanced Research Questions

Q. How can molecular docking elucidate the interaction between Anacardic Acid C15:3 and enzymatic targets like histone acetyltransferases (HATs)?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) using crystallographic structures of HATs (e.g., p300/CBP) reveals hydrogen bonding between the phenolic hydroxyl group of C15:3 and active-site residues (e.g., MET, ASN). In vitro assays confirm HAT inhibition (IC₅₀ ~8.5 μM for p300) via competitive binding .

Q. What experimental designs address contradictions in Anacardic Acid C15:3’s dual pro- and antioxidant effects?

  • Methodological Answer : Dose- and context-dependent effects require controlled in vitro models. For example, at low concentrations (1–20 μM), C15:3 scavenges ROS in fungal cells, while higher doses (>50 μM) induce mitochondrial depolarization and apoptosis-like cascades. Redox activity should be measured using fluorometric probes (e.g., DCFH-DA) alongside viability assays (MTT) .

Q. What strategies improve the stability of Anacardic Acid C15:3 in nanoparticle formulations for targeted delivery?

  • Methodological Answer : Encapsulation in zein nanoparticles (prepared via anti-solvent precipitation) enhances stability. Characterization via dynamic light scattering (DLS) and NMR confirms particle size (<200 nm) and chemical integrity. Storage at -20°C in ethanol or DMSO maintains stability for ≥3 months .

Q. How does Anacardic Acid C15:3 modulate rumen microbiota to reduce methane production?

  • Methodological Answer : In vitro batch cultures or RUSITEC systems show dose-dependent methane suppression (10–30% at 50–100 μg/mL). Metagenomic analysis (16S rRNA sequencing) reveals shifts in Methanobrevibacter populations. Comparative studies with C15:1 indicate C15:3’s superior efficacy due to enhanced microbial membrane disruption .

Key Considerations for Experimental Design

  • Contradiction Management : Replicate findings across multiple models (e.g., in vitro, ex vivo rumen) to validate bioactivity .
  • Advanced Analytics : Combine NMR, LC/MS, and molecular dynamics simulations to resolve structural and mechanistic ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.